S-Methyl N-cyano-N'-3-pyridylisothiourea

Description

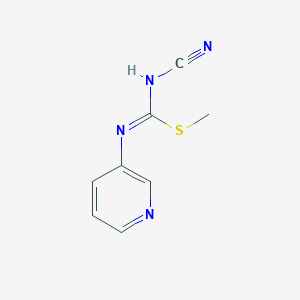

S-Methyl N-cyano-N'-3-pyridylisothiourea (CAS: 60573-09-3) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄S. Structurally, it features a carbamimidothioate backbone substituted with a cyano group (-CN) at the N-position and a 3-pyridinyl group at the N'-position . This compound belongs to a class of guanidine derivatives known for their bioactivity, particularly in targeting cellular components like tubulin, which plays a critical role in mitosis and cytoskeletal dynamics . Its high cytotoxicity, as observed in studies on related maytansinoids (e.g., S-methyl DM1), arises from its ability to bind weakly to tubulin monomers but accumulate intracellularly at sub-nanomolar concentrations, inducing mitotic arrest and apoptosis .

Properties

CAS No. |

60573-09-3 |

|---|---|

Molecular Formula |

C8H8N4S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

methyl N-cyano-N'-pyridin-3-ylcarbamimidothioate |

InChI |

InChI=1S/C8H8N4S/c1-13-8(11-6-9)12-7-3-2-4-10-5-7/h2-5H,1H3,(H,11,12) |

InChI Key |

ZHHXBBLJRQSVFX-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC1=CN=CC=C1)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of C₈H₈N₄S Derivatives

- This compound (60573-09-3): The 3-pyridinyl group enhances solubility and facilitates interactions with polar residues in tubulin, while the cyano group stabilizes binding via dipole interactions .

- Guanidine, 6-benzothiazolyl- (209741-11-7): Benzothiazole derivatives are known for antitumor and antimicrobial properties, often targeting DNA or kinase pathways .

Tubulin Binding and Cytotoxicity

This compound and its analogs exhibit distinct cytotoxic profiles due to substituent-driven binding affinities:

- This compound: Demonstrates high cytotoxicity (IC₅₀ ~0.1 nM in MCF7 cells) by accumulating intracellularly via weak but persistent interactions with tubulin. The high tubulin concentration (~4–6 × 10⁷ copies/cell) allows rebinding after dissociation, prolonging retention and mitotic disruption .

- Benzothiazole derivative (209741-11-7): Likely targets non-tubulin pathways, such as DNA intercalation or kinase inhibition, as seen in related benzothiazoles like riluzole .

Intracellular Retention and Efflux

The pyridinyl substituent in 60573-09-3 enhances intracellular retention compared to analogs. Studies show that efflux of radiolabeled S-methyl DM1 (a related compound) increases when competing with unlabeled molecules, indicating reversible binding to tubulin . In contrast, benzothiazole or benzimidazole derivatives may exhibit faster efflux due to stronger binding to non-tubulin targets or lower tubulin affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.